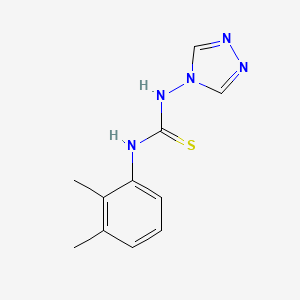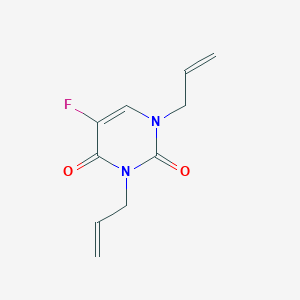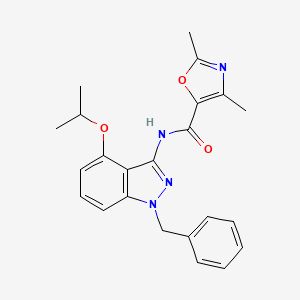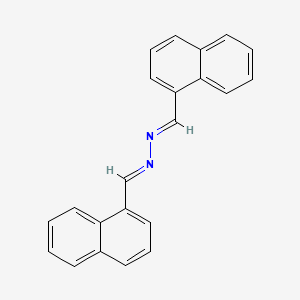![molecular formula C18H20N4O2 B5598231 1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone" is a chemical compound characterized by a complex structure involving a piperazinone core. It is structurally related to compounds that have been explored for various pharmacological properties, though specifics on this compound are limited.
Synthesis Analysis
Related compounds, such as cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, have been synthesized via cycloaddition reactions followed by reductive opening of lactone-bridged adducts (Wu, Toppet, Compernolle, & Hoornaert, 2000). This method might be adaptable for the synthesis of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Molecular Structure Analysis
The molecular structure of related compounds shows a preference for certain conformational arrangements. For instance, the axial-equatorial conformational preferences in cyclopenta[c]piperidines were studied (Wu et al., 2000). Such analysis can provide insights into the molecular structure of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Reactions and Properties
The compound's reactivity could be inferred from studies on similar structures. Piperazinone derivatives, for example, have been synthesized through reactions involving 1,2-diaza-1,3-butadienes and 1,2-diamines (Aparicio et al., 2006). These reactions might hint at possible chemical reactions and properties of the compound .
Physical Properties Analysis
The physical properties of similar compounds, like crystal structure and molecular geometry, have been studied. For instance, the crystal structure of related piperazine compounds showed specific conformational features (Köysal, Işık, & Aytemi̇r, 2004). These findings can help in understanding the physical characteristics of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of the compound can be deduced by examining the behavior of structurally similar compounds. For example, piperazinone derivatives have shown specific reactivity patterns in the presence of various reactants (Aparicio et al., 2006). Such information can provide insights into the chemical properties of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Aplicaciones Científicas De Investigación
Antibacterial Activity
Novel derivatives of piperazine, particularly those featuring bioactive moieties such as pyrazole and benzofuran, have demonstrated significant antibacterial efficacies. For instance, a study by Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, exhibiting potent antibacterial activities against E. coli, S. aureus, and S. mutans strains. These compounds were also effective biofilm inhibitors and showed promising inhibitory activities against MRSA and VRE strains, surpassing reference antibiotics like Ciprofloxacin in certain assays (Mekky & Sanad, 2020).
Antimicrobial Activity
Another series of tetracyclic pyridone carboxylic acids, including variants with piperazine, have been prepared and tested for their antimicrobial activity. Compounds like 1,2-dihydro-9,1-(epoxymethano)-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid and its derivatives demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. These compounds' actions were also assessed in terms of their inhibitory activity on DNA gyrase from Escherichia coli, showing significant efficacy (Jinbo et al., 1993).
Heterocyclic Synthesis
In the realm of heterocyclic synthesis, compounds featuring piperazine and other heterocycles have been explored for various applications. For instance, novel thioxopyrimidine derivatives incorporating a piperazine moiety have been synthesized and evaluated for their potential as intermediates in the preparation of heterocyclic α-amino acids. These compounds could serve as building blocks in the synthesis of peptides and other nitrogen-containing heterocycles, highlighting their utility in medicinal chemistry and drug design (Ho & Suen, 2013).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-13(8-6-12)22-10-9-21(11-16(22)23)18(24)17-14-3-2-4-15(14)19-20-17/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKMFVGASYAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)


![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)


![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)
![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)